Enhanced PP2A Selectivity over PP1 Compared to Cantharidin
Norcantharidin demonstrates a 3-fold selectivity for inhibiting PP2A over PP1. In a standardized in vitro enzyme assay, its IC50 for PP2A is 3.0 ± 0.4 μM, compared to an IC50 of 9.0 ± 1.4 μM for PP1 [1]. This is a clear differentiation from its parent compound, cantharidin, which is a potent but non-selective inhibitor of both phosphatases with reported IC50 values of 1.8 ± 0.4 μM for PP1 and 0.4 ± 0.1 μM for PP2A [2]. This shift in selectivity profile is a key factor for researchers designing experiments to dissect PP2A-dependent pathways.
| Evidence Dimension | PP2A vs PP1 Inhibition Selectivity |
|---|---|
| Target Compound Data | PP2A IC50 = 3.0 ± 0.4 μM; PP1 IC50 = 9.0 ± 1.4 μM; Ratio = 3.0 |
| Comparator Or Baseline | Cantharidin: PP2A IC50 = 0.4 ± 0.1 μM; PP1 IC50 = 1.8 ± 0.4 μM; Ratio = 4.5 |
| Quantified Difference | Norcantharidin is approximately 3.3-fold less potent on PP1 and 7.5-fold less potent on PP2A than cantharidin. |
| Conditions | In vitro enzyme inhibition assay using purified PP1 and PP2A catalytic subunits. |
Why This Matters
This selectivity profile is critical for studies focusing on PP2A-related signaling, as it offers a different inhibition window compared to the more potent, non-selective cantharidin.
- [1] Hill, T. A., Stewart, S. G., Sauer, B., Gilbert, J., Ackland, S. P., Sakoff, J. A., & McCluskey, A. (2007). Heterocyclic substituted cantharidin and norcantharidin analogues—synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. Bioorganic & Medicinal Chemistry Letters, 17(12), 3392-3397. View Source
- [2] McCluskey, A., Sim, A. T., & Sakoff, J. A. (2002). Serine-threonine protein phosphatase inhibitors: development of potential therapeutic strategies. Journal of medicinal chemistry, 45(6), 1151-1175. View Source
